molecular formula C7H12N4O2 B3055471 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid CAS No. 64953-13-5

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid

Cat. No.: B3055471
CAS No.: 64953-13-5
M. Wt: 184.2 g/mol
InChI Key: URSSTWXROXJVIZ-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group and an acetic acid moiety attached to the tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their similar acidity and ability to form hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the cyclization of nitriles with sodium azide in the presence of a catalyst. One common method involves the reaction of a nitrile precursor with sodium azide and triethylamine hydrochloride in an aromatic solvent . Another method uses sodium azide and acetic acid in tert-butyl alcohol as the solvent .

Industrial Production Methods: Industrial production of tetrazoles, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvent, catalyst, and reaction conditions may be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid: Similar in structure but with a different position of the tert-butyl group.

    Tetrazole derivatives: Various tetrazole compounds with different substituents on the tetrazole ring.

Uniqueness: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its performance in certain applications .

Properties

IUPAC Name

2-(2-tert-butyltetrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)11-9-5(8-10-11)4-6(12)13/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSTWXROXJVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363521
Record name 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-13-5
Record name 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
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2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
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2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
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2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
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2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
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2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid

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